Cas no 363-42-8 (1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1))

1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1) structure
363-42-8 structure
Product Name:1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1)
CAS-nummer:363-42-8
MF:C14H26ClNO2
MW:275.814743518829
CID:306587
PubChem ID:9693
Update Time:2025-04-19

1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1)
    • 2-(2,6-dimethylphenoxy)propyl-trimethylazanium,chloride,hydrate
    • Trimethyl(2-(2,6-xylyloxy)propyl)ammonium
    • Ammonium chloride, trimethyl[2-(2',6'-xylyloxy)propyl]-, monohydrate
    • CTM 10
    • 1-Propanaminium, 2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride, hydrate
    • 2-(2,6-Dimethylphenoxy)-N,N,N-trimethylpropan-1-aminium chloride--water (1/1/1)
    • 363-42-8
    • SKF 6890A
    • beta-Methylxylocholine
    • AMMONIUM, (2-(2,6-DIMETHYLPHENOXY)PROPYL)TRIMETHYL-, CHLORIDE, MONOHYDRATE
    • 2-(2,6-dimethylphenoxy)propyl-trimethylazanium;chloride;hydrate
    • beta-TM 10 chloride
    • Trimethyl(2-(2,6-dimethylphenoxy)propyl)ammonium chloride monohydrate
    • SKF 6890
    • beta-TM10
    • Compound 6890
    • (2(2,6-dimethylphenoxy)-propyl)-trimethylammonium chloride mono-hydrate
    • DTXSID50957671
    • SK&F 6890A
    • Beta-methyl-TM 10
    • Methylxylocholine
    • Inchi: 1S/C14H24NO.ClH.H2O/c1-11-8-7-9-12(2)14(11)16-13(3)10-15(4,5)6;;/h7-9,13H,10H2,1-6H3;1H;1H2/q+1;;/p-1
    • InChI-sleutel: SVXVIKZOYQPPAH-UHFFFAOYSA-M
    • LACHT: [Cl-].O(C1C(C)=CC=CC=1C)C(C)C[N+](C)(C)C.O

Berekende eigenschappen

  • Exacte massa: 248.9618
  • Monoisotopische massa: 275.165207
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 199
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 10.2

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 37.73
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